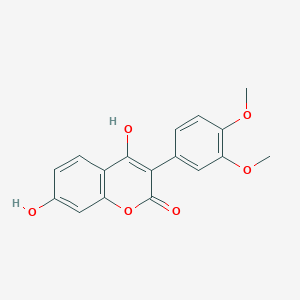
3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one” is a flavonoid derivative. Flavonoids are a class of plant and fungus secondary metabolites. They are known for their diverse beneficial effects on human health, including anti-inflammatory, antioxidant, and anticancer activities .
Molecular Structure Analysis
The molecular structure of flavonoids generally consists of 15 carbon atoms, which form two phenyl rings (A and B) and a heterocyclic ring ©. The positions of the hydroxy and methoxy groups can significantly influence the properties of the compound .Chemical Reactions Analysis
Flavonoids can undergo a variety of chemical reactions, including oxidation, reduction, and conjugation reactions. The specific reactions would depend on the exact structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of hydroxy and methoxy groups can influence the compound’s solubility, reactivity, and other properties .Applications De Recherche Scientifique
Crystal Structure Analysis
The structure and crystalline behavior of compounds closely related to 3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one have been extensively studied to understand their molecular conformation and bonding interactions. For instance, the structure of the flavone hymenoxin, a compound with a similar chromenone structure, has been determined, revealing nearly planar AB ring systems and specific intramolecular and intermolecular hydrogen bonding patterns. This analysis aids in comprehending the molecular basis of its potential biological activities and interactions (Watson et al., 1991).
Synthesis and Complexation Study
The synthesis and complexation behaviors of novel 3-methoxyphenyl chromenone crown ethers, which are chemically related to this compound, have been investigated. This research highlights the compounds' ability to form complexes with certain ions, providing insights into their potential use in chemical sensors or as molecular recognition elements. The study demonstrates the versatility of chromenones in synthetic chemistry and their potential applicability in developing new materials (Gündüz et al., 2006).
Biological Activity and In Silico Study
A derivative of this compound was characterized as a novel selective COX-2 inhibitor through a comprehensive study involving single X-ray crystallographic analysis and in silico methods. This research underscores the compound's potential therapeutic applications and the importance of detailed molecular characterization in drug discovery (Rullah et al., 2015).
Synthesis of Functionalized Derivatives
The chemical versatility of chromen-2-one derivatives has been explored through the synthesis of various functionalized molecules, such as antibacterial and antioxidant derivatives. This research not only expands the chemical repertoire of chromen-2-one derivatives but also demonstrates their potential in medicinal chemistry for developing new therapeutic agents with specific biological activities (Al-ayed, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Research on flavonoids and related compounds is a very active field, with potential applications in medicine, agriculture, and other areas. Future research could focus on understanding the mechanisms of action of these compounds, developing efficient synthesis methods, and exploring their potential uses .
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4,7-dihydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-12-6-3-9(7-14(12)22-2)15-16(19)11-5-4-10(18)8-13(11)23-17(15)20/h3-8,18-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJMWQMXQVPZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

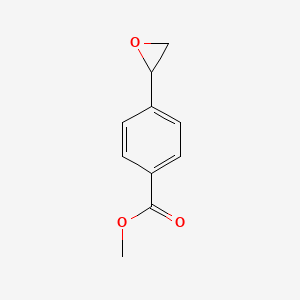
![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2689847.png)
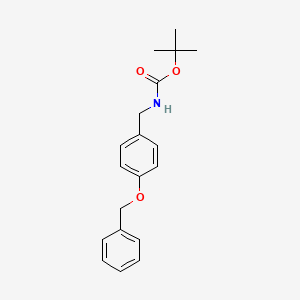
![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2689856.png)

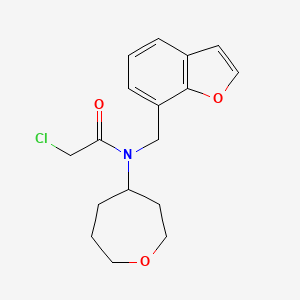

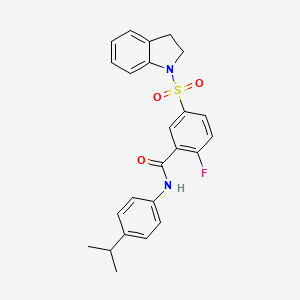
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2689861.png)
![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2689863.png)
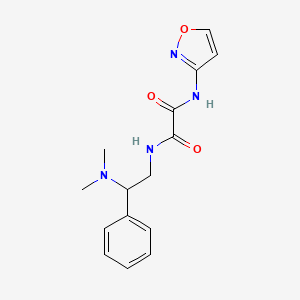
![N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide](/img/structure/B2689867.png)